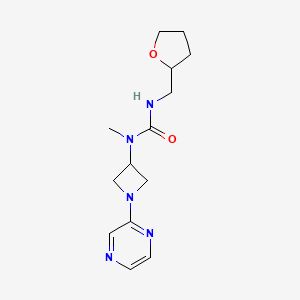
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects
Studies have shown that 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the replication of certain viruses and bacteria. In addition, it has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea in lab experiments is its potential therapeutic applications. It has been found to have antitumor, antiviral, and antibacterial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can cause adverse effects in some animal models, which may limit its use in humans.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea. One of the future directions is the development of new drugs based on this compound. It has been found to have potential therapeutic applications in the treatment of cancer, viral infections, and bacterial infections. Another future direction is the study of its mechanism of action. Further studies are needed to fully understand how this compound works and how it can be used to develop new drugs. Additionally, the potential toxicity of this compound needs to be further studied to ensure its safety for use in humans.
Métodos De Síntesis
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea can be synthesized using various methods. One of the commonly used methods is the reaction of 1-methyl-3-(oxolan-2-ylmethyl)urea with 1-(pyrazin-2-yl)azetidin-3-amine in the presence of a catalyst. The reaction yields 1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea as the final product.
Aplicaciones Científicas De Investigación
1-Methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, antiviral, and antibacterial properties. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-18(14(20)17-7-12-3-2-6-21-12)11-9-19(10-11)13-8-15-4-5-16-13/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZQPGGRCSXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)

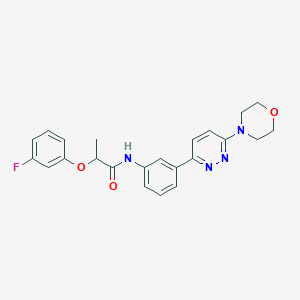

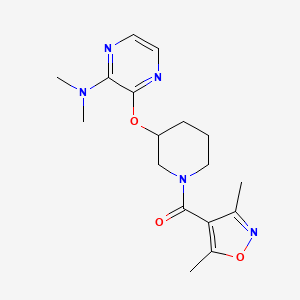
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813889.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)
![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)
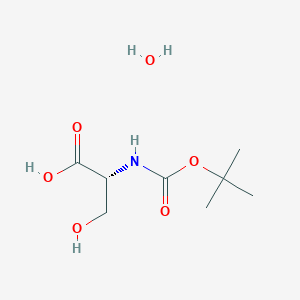
![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813894.png)
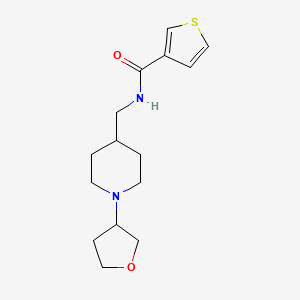
![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813897.png)
![4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide](/img/structure/B2813899.png)
